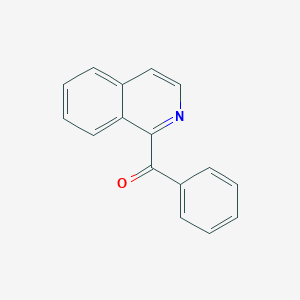

![molecular formula C6H10N4S2 B101557 1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol CAS No. 16085-50-0](/img/structure/B101557.png)

1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol

Descripción general

Descripción

The compound 1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol is a diheterocyclic compound that is part of a broader class of triazolo-triazole derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. The compound is closely related to the derivatives studied in the provided papers, which focus on the synthesis, structure, and reactivity of similar triazolo-triazole systems.

Synthesis Analysis

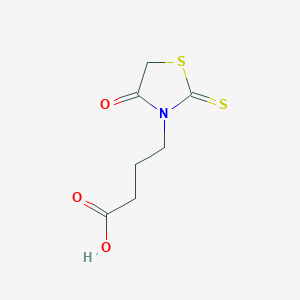

The synthesis of related triazolo-triazole derivatives has been explored through various methodologies. For instance, a single-step synthesis of 3,7-dialkyltetrahydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithiones has been developed, which involves an acid-catalyzed reaction of thiosemicarbazide with aliphatic aldehydes in anhydrous ethanol at reflux temperature, yielding good to excellent product yields . Additionally, an eco-friendly synthesis method for 3,7-diaryltetrahydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithiones has been reported, which uses aldazines, KSCN, and HCl in an ethanolic medium, providing excellent yields and ease of isolation by precipitation .

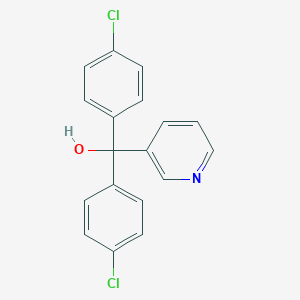

Molecular Structure Analysis

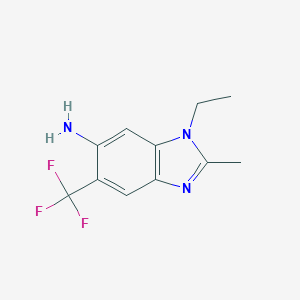

The molecular structure of triazolo-triazole derivatives has been established through various spectroscopic methods, including carbon-13 NMR and X-ray crystallography. For example, the structure of a 1,2,4-triazolo[4,3-b][1,2,4]triazole derivative was determined by X-ray crystallography, revealing specific space group and cell constants, as well as the orientation of substituents and the angles between phenyl rings and the azapentalene moieties . These structural analyses are crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions Analysis

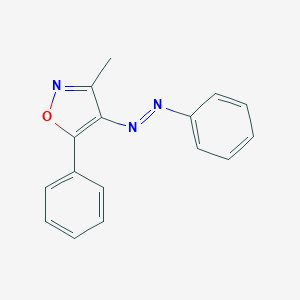

The reactivity of triazolo-triazole derivatives has been studied, with some compounds demonstrating the ability to form complexes with metal ions. For instance, 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine has been used as a ligand for divalent metal thiocyanates, forming compounds with specific coordination geometries and crystal packing determined by Van der Waals forces and hydrogen bonding . The reactivity of these compounds can be influenced by their molecular structure and the nature of substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolo-triazole derivatives are influenced by their molecular structure and the nature of their substituents. The crystal packing, hydrogen bonding, and supramolecular interactions play a significant role in stabilizing the crystal structure of these compounds . The synthesis methods and the resulting structures suggest that these compounds could exhibit a range of physical and chemical properties, which could be tailored for specific applications.

Aplicaciones Científicas De Investigación

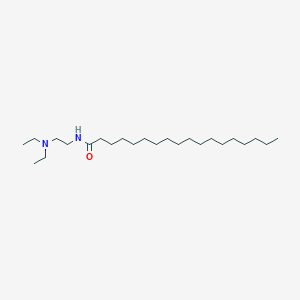

Triazole Derivatives in Drug Discovery

Triazole derivatives, including 1,2,3- and 1,2,4-triazoles, are crucial in the development of new drugs due to their broad range of biological activities. The preparation of these derivatives highlights the importance of finding new, efficient, and sustainable methods, given the continuous emergence of new diseases and drug-resistant bacteria. The exploration of triazole chemistry has led to the discovery of compounds with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties (Ferreira et al., 2013).

Synthetic Routes and Applications

Synthetic methodologies for triazoles, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC), have been extensively reviewed. These reactions are instrumental in the development of new pharmaceuticals and demonstrate the triazoles' versatility in organic synthesis and drug design (Kaushik et al., 2019).

Antibacterial Activity

Recent studies have focused on the antibacterial activity of triazole-containing hybrids against Staphylococcus aureus. These compounds, acting as potent inhibitors of essential bacterial proteins, present a promising avenue for developing novel antibacterial agents to combat drug-resistant strains (Li & Zhang, 2021).

Eco-friendly Synthesis Approaches

Advancements in eco-friendly synthesis procedures for triazoles underline the growing emphasis on green chemistry. Recent reviews have highlighted innovative, sustainable methods employing microwave irradiation and various eco-friendly catalysts, offering advantages in reaction times, yields, and environmental impact (de Souza et al., 2019).

Biological Activities and Therapeutic Potential

Literature reviews on 1,2,4-triazole derivatives have identified these compounds as sources of numerous biologically active substances, showcasing antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. This underscores the triazoles' potential as scaffolds in the development of new therapeutic agents (Ohloblina, 2022).

Safety And Hazards

The safety and hazards of triazoles depend on their specific structure and functional groups. Some triazoles are used as pharmaceuticals and are safe for human consumption, while others are used as energetic materials and can be hazardous4.

Direcciones Futuras

The future of triazole research lies in the development of new synthetic methods and the discovery of new applications in various fields. This includes the development of new drugs, the design of new materials, and the exploration of their use in other areas of chemistry12.

Please note that the information provided here is general and may not apply specifically to “1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol”. For more detailed and specific information, further research and experimentation would be necessary.

Propiedades

IUPAC Name |

1,5-dimethyl-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S2/c1-3-7-5(11)10-4(2)8-6(12)9(3)10/h3-4H,1-2H3,(H,7,11)(H,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHDAFBSDYQXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NC(=S)N2N1C(=S)NC2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50936421 | |

| Record name | 1,5-Dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol | |

CAS RN |

16085-50-0 | |

| Record name | Tetrahydro-3,7-dimethyl-1H,5H-(1,2,4)-triazole-(1,2-a)(1,2,4)-triazole 1,5 dithione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016085500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2-Furyl)phenyl]methanol](/img/structure/B101486.png)